molecular formula C9H11ClO2S B1392608 (2,5-Dimethylphenyl)methanesulfonyl chloride CAS No. 86188-26-3

(2,5-Dimethylphenyl)methanesulfonyl chloride

Cat. No. B1392608
CAS RN: 86188-26-3
M. Wt: 218.7 g/mol
InChI Key: HWMTXXADUWPFSI-UHFFFAOYSA-N
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Description

“(2,5-Dimethylphenyl)methanesulfonyl chloride” is likely a sulfonyl chloride compound, which are typically used as reagents in organic synthesis . They are known for their reactivity and are often used to introduce the sulfonyl group into a molecule .


Synthesis Analysis

While the specific synthesis for “(2,5-Dimethylphenyl)methanesulfonyl chloride” is not available, sulfonyl chlorides can generally be synthesized by reacting the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethylphenyl)methanesulfonyl chloride” would likely consist of a benzene ring substituted with two methyl groups at the 2nd and 5th positions, and a methanesulfonyl chloride group .


Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive and can undergo a variety of reactions. They can react with alcohols to form sulfonate esters, or with amines to form sulfonamides . They can also participate in substitution and elimination reactions .


Physical And Chemical Properties Analysis

While the specific properties of “(2,5-Dimethylphenyl)methanesulfonyl chloride” are not available, sulfonyl chlorides are typically colorless liquids that are soluble in organic solvents but react with water .

Scientific Research Applications

Chlorination of Pentitols

(Benazza, Beaupère, Uzan, & Demailly, 1991) demonstrated that methanesulfonyl chloride, when combined with N,N -dimethylformamide, can transform unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction also applies to other pentitols, albeit with varying yields.

Preparation from Dimethyl Sulfoxide

Research by (Hanai & Okuda, 1977) described a method for preparing methanesulfonyl chloride-d3. This involves anhydrous chlorination of dimethyl sulfoxide-d6 with chlorine.

Ionic Liquid Formation

(Su, Winnick, & Kohl, 2001) explored the electrochemical properties of vanadium pentoxide films in an electrolyte formed by methanesulfonyl chloride (MSC) and AlCl3. This combination forms a room temperature ionic liquid.

Polarizability and Conformation Studies

(Arbuzov, Vul'fson, Butenko, Samarina, Teitel'baum, & Vereshchagin, 1976) studied the polarizability and conformations of methanesulfonyl chloride. Their findings included the nonadditivity of bond parameters in the sulfonyl chloride group and the existence of gauche conformations in substituted methane sulfonyl chloride.

Dimerization in Organolithium Reactions

Research by (Skattebol & Boulette, 1970) revealed that reactions of benzylic-type lithium derivatives with methanesulfonyl chloride resulted in high yields of dimeric products.

Acceleration in Biochemical Reactions

(Kitz & Wilson, 1963) found that methanesulfonyl fluoride, a related compound, accelerates the reaction with acetylcholinesterase, leading to the production of a methanesulfonyl enzyme derivative. This suggests potential biochemical applications for methanesulfonyl chloride as well.

Safety And Hazards

Sulfonyl chlorides are generally corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled .

Future Directions

The use of sulfonyl chlorides in organic synthesis is well-established, and they continue to be important reagents in the development of new synthetic methods and in the synthesis of complex molecules .

properties

IUPAC Name

(2,5-dimethylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMTXXADUWPFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263589
Record name 2,5-Dimethylbenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylphenyl)methanesulfonyl chloride

CAS RN

86188-26-3
Record name 2,5-Dimethylbenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86188-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylbenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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